Scientific Field: Organic Chemistry, Pharmaceutical Chemistry
Application Summary: Ethyl 2-(3-nitrobenzylidene)acetoacetate is used in the synthesis of a cinildipine intermediate. Cinildipine is a type of calcium channel blocker developed for the treatment of high blood pressure.
Results or Outcomes: The obtained target product has high purity (more than 99%) and high yield (more than 70%).
Scientific Field: Organic Chemistry, Agrochemicals
Method of Application: The transesterification of β-keto esters is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry.
Results or Outcomes: The transesterification of β-keto esters has led to the development of a variety of different approaches, with particular interest paid to methodologies with minimal environmental impact.
Scientific Field: Organic Chemistry, Biochemistry
Application Summary: Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules.
Method of Application: The transformation from Beta-Ketoester to Ketone involves several steps, including enolate formation, enolate alkylation, and decarboxylation.
Results or Outcomes: This transformation allows for the synthesis of a wide range of ketones and other molecules, which can be used in various applications in organic chemistry and biochemistry.
Scientific Field: Biotechnology, Microbiology
Application Summary: Ethyl 2-(3-nitrobenzylidene)acetoacetate can be used in the production of terpenoids using genetically engineered Escherichia coli.
Method of Application: The method involves the use of carboxylesterases for the hydrolysis of acetoacetate esters, including Ethyl 2-(3-nitrobenzylidene)acetoacetate.
Results or Outcomes: This method enables the production of useful terpenoids from low-cost substrates, which may facilitate their commercial production on an industrial scale in the future.
Application Summary: Ethyl 2-(3-nitrobenzylidene)acetoacetate is used in the synthesis of nitrendipine. Nitrendipine is a calcium channel blocker used to treat high blood pressure.
Method of Application: The synthesis of nitrendipine involves several steps, including the use of Ethyl 2-(3-nitrobenzylidene)acetoacetate as a key intermediate.
Results or Outcomes: The synthesis of nitrendipine using Ethyl 2-(3-nitrobenzylidene)acetoacetate allows for the production of this important pharmaceutical compound.
Ethyl 2-(3-nitrobenzylidene)acetoacetate is an organic compound with the molecular formula . It features a nitro group attached to a benzylidene moiety, which is linked to an acetoacetate functional group. This compound is characterized by its yellow crystalline appearance and is notable for its potential biological activities and applications in synthetic chemistry. The presence of the nitro group enhances its reactivity, making it suitable for various chemical transformations.
Ethyl 2-(3-nitrobenzylidene)acetoacetate exhibits various biological activities, primarily attributed to its structural features:
The synthesis of Ethyl 2-(3-nitrobenzylidene)acetoacetate typically involves the following steps:
Ethyl 2-(3-nitrobenzylidene)acetoacetate has several applications:
Studies on Ethyl 2-(3-nitrobenzylidene)acetoacetate have focused on its interactions with biological systems:
Several compounds share structural similarities with Ethyl 2-(3-nitrobenzylidene)acetoacetate. Below are some comparable compounds along with their unique features:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Methyl 2-(3-nitrobenzylidene)acetoacetate | Similar nitrobenzylidene structure | Often used as a precursor in drug synthesis |
| Ethyl 2-(4-nitrobenzylidene)acetoacetate | Variation in nitro position | Different biological activity profile |
| Ethyl 2-(3-chlorobenzylidene)acetoacetate | Chlorine substituent instead of nitro | Potentially different reactivity |
| Ethyl 2-(phenyl)acetoacetate | Lacks nitro group; simpler structure | More stable but less reactive |
Ethyl 2-(3-nitrobenzylidene)acetoacetate stands out due to its specific nitro substitution that enhances reactivity and biological activity compared to similar compounds. Its unique properties make it a subject of interest in both synthetic and medicinal chemistry.
Ethyl 2-(3-nitrobenzylidene)acetoacetate is formally named ethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate (CAS 39562-16-8). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₅ | |
| Molecular Weight | 263.25 g/mol | |
| IUPAC Name | Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate | |
| Synonyms | Ethyl α-acetyl-β-(m-nitrophenyl)acrylate |
The compound adopts a Z-configuration at the C=C bond, with the ethoxy group exhibiting conformational disorder in crystalline states.
The synthesis of ethyl 2-(3-nitrobenzylidene)acetoacetate relies on the Knoevenagel condensation, a reaction pioneered by Emil Knoevenagel in 1898. This method involves:
The reaction’s efficiency stems from the electron-withdrawing nitro group in 3-nitrobenzaldehyde, which enhances electrophilicity at the carbonyl carbon.
Ethyl 2-(3-nitrobenzylidene)acetoacetate belongs to a subset of β-keto esters characterized by conjugated enone systems. Comparatively:
The nitrobenzylidene moiety introduces additional reactivity, enabling participation in cycloadditions and reductions.
Ethyl 2-(3-nitrobenzylidene)acetoacetate is primarily synthesized through the Knoevenagel condensation reaction between 3-nitrobenzaldehyde and ethyl acetoacetate [1]. This classical organic transformation represents a modified aldol condensation involving nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to eliminate water [2]. The reaction proceeds through formation of a carbon-carbon double bond, yielding an α,β-unsaturated carbonyl compound with high regioselectivity [3].
The mechanism involves initial deprotonation of ethyl acetoacetate by the basic catalyst to form a resonance-stabilized enolate ion [4]. This enolate subsequently undergoes nucleophilic attack on the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming a β-hydroxy intermediate that spontaneously dehydrates to produce the final condensation product [3]. The electron-withdrawing nitro group in the meta position of the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the condensation reaction .
Two primary catalyst systems dominate the synthesis of ethyl 2-(3-nitrobenzylidene)acetoacetate: the traditional piperidine/acetic acid combination and the more environmentally benign ammonium acetate system [6] [4].
The piperidine/acetic acid catalyst system operates through a distinct mechanistic pathway involving iminium ion formation [3] [4]. Piperidine reacts with 3-nitrobenzaldehyde to form a carbinolamine intermediate, which subsequently decomposes via hydroxide ion elimination to generate an iminium ion [3]. This iminium species then undergoes nucleophilic attack by the enolate derived from ethyl acetoacetate, ultimately leading to the desired product after piperidine elimination [4].
Computational studies reveal that the iminium ion formation represents the rate-determining step in piperidine-catalyzed Knoevenagel condensations, with an observed free energy barrier of approximately 21.8 kilocalories per mole [4]. The catalytic effect of piperidine primarily facilitates the elimination step rather than activation of the benzaldehyde electrophile, contrary to traditional mechanistic interpretations [4].
In contrast, ammonium acetate functions as both a mild basic catalyst and nitrogen source in the condensation reaction [6] [7]. This catalyst system provides several advantages including reduced reaction times, milder reaction conditions, and enhanced functional group tolerance [6]. Microwave-assisted Knoevenagel condensations using ammonium acetate achieve excellent yields ranging from 70% to 96% within 50 to 180 seconds of irradiation [6] [8].
Table 1: Comparative Performance of Catalyst Systems
| Catalyst System | Reaction Time | Temperature | Yield Range | Reaction Conditions |
|---|---|---|---|---|
| Piperidine/Acetic Acid | 2-8 hours [9] | Room temperature to 80°C | 70-85% | Organic solvent required |
| Ammonium Acetate | 50-180 seconds [6] | Microwave assisted | 70-96% [6] | Solvent-free possible |
| Ammonium Acetate (conventional) | 12-16 hours [10] | Reflux conditions | 75-85% | Benzene solvent |
The mechanistic distinction between these catalyst systems significantly impacts reaction efficiency and environmental sustainability [6] [4]. While piperidine/acetic acid combinations require organic solvents and extended reaction times, ammonium acetate enables solvent-free microwave-assisted synthesis with dramatically reduced reaction periods [6].
Solvent selection profoundly influences the efficiency and environmental impact of ethyl 2-(3-nitrobenzylidene)acetoacetate synthesis [11] [12]. Traditional synthetic approaches typically employ organic solvents such as ethanol, benzene, or toluene, while green chemistry methodologies favor aqueous systems or solvent-free conditions [11] [12].
Ethanol represents the most commonly used traditional solvent for Knoevenagel condensations, providing good solvation for both reactants and products while maintaining moderate reaction rates [11]. However, comparative studies demonstrate that binary ethanol-water mixtures exhibit superior performance compared to pure organic solvents [11]. Specifically, an ethanol-water ratio of 3:7 (volume/volume) produces remarkable reaction acceleration, with completion times ranging from 1 to 60 minutes compared to several hours in pure ethanol [11].
The enhanced reactivity in ethanol-water mixtures stems from unique solvent properties including increased solvation power through hydrogen-bonded cluster formation and reduced dielectric constants compared to pure solvents [11]. These molecular-level interactions facilitate substrate activation and transition state stabilization, resulting in dramatically improved reaction kinetics [11].
Table 2: Solvent Effect on Reaction Efficiency
| Solvent System | Reaction Time | Yield | Temperature | Green Chemistry Score |
|---|---|---|---|---|
| Pure Ethanol | 60 minutes [11] | 75-85% | 75°C | Moderate |
| Ethanol:Water (3:7) | 1-60 minutes [11] | 85-100% [11] | 75°C | High |
| Pure Water | 60 minutes [11] | 70-80% | 100°C | Excellent |
| Solvent-free | 50-180 seconds [6] | 70-96% [6] | Microwave | Excellent |
| Benzene | 2-16 hours [10] | 65-80% | Reflux | Poor |
Water-mediated Knoevenagel condensations represent a particularly attractive green chemistry approach, achieving comparable yields to organic solvent systems while eliminating environmental concerns [13]. Recent catalyst-free methodologies in aqueous media demonstrate excellent substrate scope and product isolation through simple precipitation techniques [13].
Solvent-free conditions represent the pinnacle of green synthesis for ethyl 2-(3-nitrobenzylidene)acetoacetate [6] [14]. These methodologies eliminate solvent waste, reduce energy consumption, and enable facile product isolation through crystallization or sublimation [14]. Microwave-assisted solvent-free synthesis achieves reaction completion within minutes while maintaining high product purity and yield [6].
Microwave irradiation provides significant advantages for ethyl 2-(3-nitrobenzylidene)acetoacetate synthesis through enhanced heating efficiency, reduced reaction times, and improved product yields [6] [15] [14]. The dielectric heating mechanism enables rapid, uniform temperature distribution throughout the reaction mixture, eliminating thermal gradients associated with conventional heating methods [14].
Optimization studies reveal that microwave power and irradiation time significantly influence reaction outcomes [6] [14]. For ammonium acetate-catalyzed synthesis, optimal conditions involve 300-450 watts of microwave power with irradiation periods ranging from 50 to 180 seconds, depending on substrate electronic properties [6]. Higher power levels (600-800 watts) may be required for electron-rich aldehydes or sterically hindered substrates [8].
Temperature control represents a critical parameter in microwave-assisted synthesis [15] [14]. Excessive heating can lead to product decomposition or unwanted side reactions, while insufficient thermal activation results in incomplete conversion [14]. Optimal reaction temperatures typically range from 80°C to 120°C, significantly lower than conventional reflux conditions [15].
Table 3: Microwave Optimization Parameters
| Parameter | Optimal Range | Effect on Yield | Effect on Reaction Time |
|---|---|---|---|
| Power (Watts) | 300-450 [6] | High impact | High impact |
| Temperature (°C) | 80-120 [15] | Moderate impact | Moderate impact |
| Time (seconds) | 50-180 [6] | Moderate impact | High impact |
| Catalyst Loading | 0.1-0.2 equiv [6] | Moderate impact | Low impact |
The microwave-assisted approach demonstrates remarkable efficiency improvements compared to conventional heating methods [14]. Reaction times decrease by factors of 20-60 while maintaining or improving product yields [14]. Energy consumption reductions of approximately 20-fold make microwave synthesis economically attractive for both laboratory and industrial applications [14].
Product purity benefits significantly from microwave heating due to reduced side reaction formation and thermal decomposition [6] [15]. The rapid heating and precise temperature control minimize competing pathways, resulting in cleaner product profiles requiring minimal purification [6].
Ultrasonic irradiation provides an alternative energy input method for ethyl 2-(3-nitrobenzylidene)acetoacetate synthesis through acoustic cavitation effects [16] [17]. The formation and collapse of cavitation bubbles generate localized high-temperature and high-pressure conditions that accelerate chemical transformations [16] [18].
Sonochemical Knoevenagel condensations proceed efficiently under mild reaction conditions with enhanced mass transfer and substrate activation [17] [19]. The cavitation phenomenon promotes intimate mixing of heterogeneous reaction components while providing activation energy through bubble collapse events [16] [18].
Optimal ultrasonic parameters for ethyl 2-(3-nitrobenzylidene)acetoacetate synthesis include frequencies of 20-40 kilohertz with power densities ranging from 0.5 to 2.0 watts per cubic centimeter [16] [17]. Lower frequencies generate more intense cavitation effects, while higher power densities increase reaction rates but may promote unwanted decomposition reactions [17].
Table 4: Ultrasonic Reaction Parameters
| Parameter | Optimal Value | Reaction Efficiency | Product Quality |
|---|---|---|---|
| Frequency (kHz) | 20-40 [16] | High | Good |
| Power Density (W/cm³) | 0.5-2.0 [17] | Variable | Good to Excellent |
| Temperature (°C) | 25-60 [19] | Moderate | Excellent |
| Reaction Time (minutes) | 15-60 [17] | High | Good |
Ultrasonic-assisted synthesis enables catalyst-free reaction conditions in aqueous media, representing a highly sustainable approach [19]. The elimination of organic catalysts and solvents significantly reduces environmental impact while maintaining good to excellent product yields [19]. Reaction times under ultrasonic conditions typically range from 15 to 60 minutes, intermediate between conventional heating and microwave irradiation [17].
The combination of ultrasonic irradiation with protic ionic liquid catalyst systems demonstrates particular promise for large-scale synthesis [16]. These hybrid approaches achieve rapid reaction rates with excellent catalyst recyclability, addressing both efficiency and sustainability concerns [16].
The choice between ethyl and isopropyl ester derivatives significantly impacts synthetic accessibility, reaction kinetics, and product properties for 2-(3-nitrobenzylidene)acetoacetate compounds [9] [20]. Both esters undergo Knoevenagel condensation under similar conditions, but exhibit distinct reactivity profiles and physical characteristics [9].
Isopropyl 2-(3-nitrobenzylidene)acetoacetate synthesis requires slightly modified reaction conditions compared to the ethyl analog [9]. The condensation reaction between 3-nitrobenzaldehyde and isopropyl acetoacetate proceeds efficiently using piperidine and acetic acid catalysts in organic solvents over 2-8 hours at temperatures ranging from 40°C to 70°C [9]. The increased steric bulk of the isopropyl group necessitates elevated temperatures and extended reaction times for complete conversion [9].
Table 5: Comparative Analysis of Ester Derivatives
| Property | Ethyl Derivative | Isopropyl Derivative | Difference |
|---|---|---|---|
| Molecular Weight | 263.25 [21] | 277.28 [9] | +14.03 |
| Reaction Time | 2-4 hours | 2-8 hours [9] | Longer |
| Optimal Temperature | 25-60°C | 40-70°C [9] | Higher |
| Crystallization | Ethyl acetate/hexane | Isopropanol [9] | Different solvents |
| Melting Point | Variable | Recrystallized form [9] | Method dependent |
The synthetic efficiency of ethyl versus isopropyl derivatives reflects the steric and electronic differences between the ester groups [20] [22]. Ethyl esters generally exhibit higher reactivity due to reduced steric hindrance around the active methylene center, facilitating enolate formation and subsequent condensation [20]. The smaller ethyl group also provides better solvation in common organic solvents, enhancing reaction homogeneity [11].
Physical property differences between the derivatives influence purification strategies and product handling [9] [22]. Isopropyl esters typically exhibit higher boiling points and different solubility profiles compared to ethyl analogs, requiring adjusted crystallization conditions [9]. The recrystallization of isopropyl 2-(3-nitrobenzylidene)acetoacetate from isopropanol provides high-purity material suitable for further synthetic transformations [9].
Cost considerations favor ethyl derivatives due to the lower price and greater availability of ethyl acetoacetate compared to isopropyl acetoacetate [22]. Economic analysis reveals that ethyl ester synthesis costs approximately 10-15% less than isopropyl derivatives when accounting for reagent costs, reaction times, and energy consumption [22].
Ethyl 2-(3-nitrobenzylidene)acetoacetate crystallizes in the monoclinic crystal system with space group C2/c [1]. The crystallographic parameters reveal a unit cell with dimensions a = 27.6055(6) Å, b = 11.8164(2) Å, c = 8.2934(1) Å, and β = 102.829(2)°, yielding a unit cell volume of 2637.75(8) ų with Z = 8 molecules per unit cell [1]. The calculated density is 1.326 g/cm³ at 298 K, which correlates well with experimental density measurements of 1.261±0.06 g/cm³ at 20°C [2].
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₅ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell a (Å) | 27.6055(6) |
| Unit Cell b (Å) | 11.8164(2) |
| Unit Cell c (Å) | 8.2934(1) |
| β angle (°) | 102.829(2) |
| Volume (ų) | 2637.75(8) |
| Z | 8 |
| Density (g/cm³) | 1.326 |
| Temperature (K) | 298(2) |
| R factor | 0.059 |
| wR factor | 0.158 |
The molecular structure adopts a Z-conformation at the carbon-carbon double bond, which is crystallographically confirmed [1]. This geometric isomerism is stabilized by intramolecular hydrogen bonding between the keto oxygen and adjacent hydrogen atoms [3]. The Z-conformation promotes specific intermolecular interactions through carbon-hydrogen to oxygen hydrogen bonds between the nitro group and adjacent molecules . A notable structural feature is the disorder observed in the ethyl ester group, where the ethoxy atoms are distributed over two orientations in a 3:2 ratio [1]. This conformational flexibility reflects the dynamic nature of the ethyl substituent in the solid state.
The crystal packing is stabilized by weak intermolecular carbon-hydrogen to oxygen hydrogen bond interactions [1]. Specifically, three types of hydrogen bonds contribute to the three-dimensional network: C4—H4⋯O2 (2.57 Å), C6—H6⋯O3 (2.49 Å), and C10—H10C⋯O4 (2.44 Å) [1]. These interactions facilitate the formation of a stable crystalline lattice and influence the overall physicochemical properties of the compound.
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation of ethyl 2-(3-nitrobenzylidene)acetoacetate. In ¹H nuclear magnetic resonance spectroscopy, the ethyl group exhibits the characteristic quartet-triplet pattern with the methyl protons appearing as a triplet at δ 0.9 (J = 7.1 Hz, 3H) and the methylene protons as a quartet at δ 4.8 (J = 7.1 Hz, 2H) [5]. The acetyl methyl group resonates as a singlet at δ 1.6 (3H), while the benzylidene vinyl proton appears in the region δ 7.58-7.56 as a multiplet [5]. The aromatic protons of the 3-nitrophenyl ring are observed in the downfield region δ 7.09-8.66 as multiplets, reflecting the electron-withdrawing effect of the nitro substituent [5].
| Technique | Assignment | Value |
|---|---|---|
| ¹H NMR (δ ppm) | Ethyl CH₃ (triplet) | 0.9 (t, J=7.1 Hz, 3H) |
| ¹H NMR (δ ppm) | Ethyl CH₂ (quartet) | 4.8 (q, J=7.1 Hz, 2H) |
| ¹H NMR (δ ppm) | Acetyl CH₃ | 1.6 (s, 3H) |
| ¹H NMR (δ ppm) | Vinyl H (benzylidene) | 7.58-7.56 (m, 1H) |
| ¹H NMR (δ ppm) | Aromatic H | 7.09-8.66 (m, 4H) |
| IR (cm⁻¹) | Ester C=O stretch | 1728.4 |
| IR (cm⁻¹) | Ketone C=O stretch | 1660.9 |
| IR (cm⁻¹) | NO₂ asymmetric stretch | 1529.7 |
| UV-Vis (nm) | λmax | 210 |
| UV-Vis (nm) | λmax | 266 |
Infrared spectroscopy reveals distinct functional group vibrations that confirm the molecular structure. The ester carbonyl stretch appears at 1728.4 cm⁻¹, while the ketone carbonyl exhibits a characteristic absorption at 1660.9 cm⁻¹ [5]. The asymmetric nitro stretch is observed at 1529.7 cm⁻¹, consistent with the presence of the 3-nitrophenyl substituent [5]. Additional characteristic absorptions include aromatic carbon-hydrogen stretches around 3035 cm⁻¹ and aliphatic carbon-hydrogen stretches at 2954 cm⁻¹ [5].
Ultraviolet-visible spectroscopy demonstrates two primary absorption maxima at 210 nm and 266 nm [5]. The absorption at 210 nm corresponds to π-π* electronic transitions within the conjugated system, while the band at 266 nm is attributed to n-π* transitions involving the nitroaromatic chromophore [5]. These spectroscopic features are consistent with the extended conjugation between the benzylidene unit and the β-keto ester functionality.
The melting point of ethyl 2-(3-nitrobenzylidene)acetoacetate is reported as 160°C when recrystallized from ethanol [2]. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline state, including hydrogen bonding networks and π-π stacking interactions between aromatic rings. The thermal stability extends to the boiling point, which is calculated as 399.2±32.0°C at 760 mmHg [6], indicating significant thermal stability under standard atmospheric conditions.
| Property | Value |
|---|---|
| Molecular Weight (g/mol) | 263.25 |
| Melting Point (°C) | 160 (ethanol) |
| Boiling Point (°C) | 399.2±32.0 at 760 mmHg |
| Density (g/cm³) | 1.261±0.06 (20°C) |
| Flash Point (°C) | 171.3±27.1 |
| Refractive Index | 1.574 |
| Solubility at 25°C (g/L) | 0.26 (very slightly soluble) |
| Appearance | White to colorless crystals |
The solubility behavior of ethyl 2-(3-nitrobenzylidene)acetoacetate demonstrates limited aqueous solubility, with a calculated value of 0.26 g/L at 25°C [2]. This low aqueous solubility is attributed to the predominantly hydrophobic character of the molecule, which includes the extended aromatic system and the ethyl ester group. The compound exhibits enhanced solubility in organic solvents, particularly chloroform and ethyl acetate [3]. The refractive index of 1.574 indicates moderate optical density [7], consistent with the presence of aromatic and nitro functional groups.
The flash point of 171.3±27.1°C provides important safety information for handling and storage procedures [6]. The density of 1.261±0.06 g/cm³ at 20°C [2] is slightly higher than water, reflecting the contribution of the nitro group and aromatic system to the overall molecular density. These thermodynamic properties collectively influence the compound's behavior in various chemical and biological applications.
While specific density functional theory calculations for ethyl 2-(3-nitrobenzylidene)acetoacetate were not found in the literature search, computational insights can be inferred from related β-keto ester and nitrobenzylidene compounds. The electronic structure is characterized by significant conjugation between the nitroaromatic system and the β-keto ester functionality, resulting in extended π-electron delocalization.
The highest occupied molecular orbital energy levels are typically influenced by the electron-rich β-keto ester system, while the lowest unoccupied molecular orbital levels are stabilized by the electron-withdrawing nitro group [8]. This electronic arrangement creates a molecular system with moderate bandgap characteristics, making it suitable for various organic electronic applications. The Z-conformation observed crystallographically is likely the result of favorable orbital overlap between the benzylidene unit and the adjacent carbonyl groups.
The nitro group at the meta position of the phenyl ring provides asymmetric electron distribution, influencing both the electronic and optical properties of the molecule. The presence of multiple electron-withdrawing groups (nitro, ester, and ketone) creates significant electrophilic character at the benzylidene carbon, making this position susceptible to nucleophilic attack in chemical reactions. Computational studies on similar compounds suggest that the activation energy for conformational interconversion between E and Z isomers is relatively high, explaining the stability of the Z-conformation under ambient conditions [9].
Corrosive;Irritant